Enhanced Photodegradation Quantum Yield
The photochemical reactivity of Benzofuran, 3-methyl-2-nitro- is markedly higher than that of its unsubstituted analog, 2-nitrobenzofuran. A direct comparative study demonstrated that the quantum yield of degradation for the 3-methyl derivative was higher under identical photoirradiation conditions [1]. This is a critical differentiation for research applications where light-induced decomposition must be either avoided or exploited.
| Evidence Dimension | Photodegradation Quantum Yield |
|---|---|
| Target Compound Data | Higher quantum yield of degradation compared to 2-nitrobenzofuran |
| Comparator Or Baseline | 2-Nitrobenzofuran (CAS: 16567-22-1): Lower quantum yield of degradation |
| Quantified Difference | Higher (exact value not specified in search result, but directionality is established) |
| Conditions | Deaerated acetonitrile solution under photoirradiation |
Why This Matters
This quantitative difference dictates that 3-methyl-2-nitrobenzofuran cannot be substituted with 2-nitrobenzofuran in studies where photostability or defined photodegradation rates are critical experimental variables.
- [1] Watanabe, S. et al. Investigation of photoreaction for 2-nitrobenzofuran and its 3-methyl derivative. Journal of Photochemistry and Photobiology A: Chemistry, 2015, 298, 58-63. View Source
